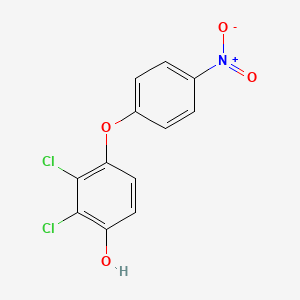

2,3-Dichloro-4-(p-nitrophenoxy)phenol

カタログ番号:

B8331193

分子量:

300.09 g/mol

InChIキー:

RMLBILFNSAWUGE-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

2,3-Dichloro-4-(p-nitrophenoxy)phenol is a halogenated phenolic compound featuring a para-nitrophenoxy substituent at the 4-position and chlorine atoms at the 2- and 3-positions of the aromatic ring.

特性

分子式 |

C12H7Cl2NO4 |

|---|---|

分子量 |

300.09 g/mol |

IUPAC名 |

2,3-dichloro-4-(4-nitrophenoxy)phenol |

InChI |

InChI=1S/C12H7Cl2NO4/c13-11-9(16)5-6-10(12(11)14)19-8-3-1-7(2-4-8)15(17)18/h1-6,16H |

InChIキー |

RMLBILFNSAWUGE-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C(=C(C=C2)O)Cl)Cl |

製品の起源 |

United States |

類似化合物との比較

Nitrofen (2,4-Dichloro-1-(4-nitrophenoxy)benzene)

- Structure : Differs in chloro-substitution pattern (2,4-dichloro vs. 2,3-dichloro) and lacks a hydroxyl group.

- Applications: A herbicide used to control broadleaf weeds. The nitrophenoxy group enhances electron-withdrawing effects, stabilizing the molecule in soil environments.

Ethacrynic Acid (2-[2,3-Dichloro-4-(2-methylenebutyryl)phenoxy]acetic Acid)

- Structure: Replaces the nitrophenoxy group with a methylenebutyryl moiety and adds an acetic acid side chain.

- Applications : Potent loop diuretic targeting renal ion transporters. The α,β-unsaturated ketone in the butyryl group enables covalent binding to thiol groups in proteins, enhancing pharmacological activity.

- Key Differences: The acetic acid side chain increases water solubility, while the nitrophenoxy group in the target compound may confer greater stability against metabolic degradation .

Tienilic Acid ([2,3-Dichloro-4-(2-thienylcarbonyl)phenoxy]acetic Acid)

- Structure: Substitutes the nitrophenoxy group with a thiophene carbonyl group.

- Applications : Formerly used as a uricosuric diuretic. The thiophene ring enhances π-π stacking interactions with biological targets but reduces electrophilicity compared to nitro groups.

Hydroxytriclabendazole (2,3-Dichloro-4-(6-chloro-2-methylsulfanyl-3H-benzimidazol-5-yloxy)phenol)

- Structure: Features a benzimidazole substituent instead of nitrophenoxy.

- Applications : Anthelmintic agent targeting liver flukes. The benzimidazole group enables interaction with parasitic β-tubulin.

Mechanistic Insights and Substituent Effects

- This contrasts with the electron-donating methylene groups in ethacrynic acid, which promote covalent binding .

- Hydrogen Bonding: The hydroxyl group in 2,3-Dichloro-4-(p-nitrophenoxy)phenol facilitates hydrogen bonding, improving solubility compared to nitrofen but reducing lipid membrane permeability relative to ethacrynic acid .

- Biological Targets: Nitrophenoxy derivatives may inhibit mitochondrial electron transport in pests (similar to nitrofen), while carboxylic acid-containing analogs (e.g., ethacrynic acid) target renal ion transporters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。